molecular formula C16H18F9N3O6 B1402397 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) CAS No. 1361113-63-4

2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)

Cat. No.: B1402397
CAS No.: 1361113-63-4
M. Wt: 519.32 g/mol
InChI Key: XPPZWTYJVFARJK-UHFFFAOYSA-N
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Description

2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C16H18F9N3O6 and its molecular weight is 519.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : The compound has been used in the synthesis of novel heterocyclic compounds, such as a series of 2-trifluoromethyl-1H-benzimidazoles and 2-trifluoromethyl-3H-imidazopyridines, prepared through condensation with trifluoroacetic acid. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Jones et al., 1996).

  • Catalysis and Organic Synthesis : It has been used in catalytic processes and organic synthesis. For instance, a trifluoroacetic acid-promoted synthesis method for furo-fused quinoxalines/pyrazines was described, showcasing the role of trifluoroacetic acid in organic reactions (Saini et al., 2017).

  • Analytical Applications in Biological Media : Some derivatives of the compound have been identified for potential use in measuring pH in biological media by 19F NMR spectroscopy, which is significant for biological and chemical research (Jones et al., 1997).

  • Structural Analysis and Molecular Packing : Research has been conducted on how the compound affects the crystal morphology and emission behavior of organic fluorophores. It highlights the impact of the compound on molecular packing and structural properties (Ye et al., 2021).

  • Development of Biologically Active Compounds : The compound has been used in the development of biologically active enaminones, dienoic acid amides, and other derivatives with potential applications in medicine and biology (El-Apasery, 2011).

  • Preparation of Amino Acids and Peptides : It has been involved in the synthesis of amino acid derivatives, which are crucial in the preparation of peptides and proteins (Matulevičiūtė et al., 2021).

Future Directions

: Benchchem : VWR

Properties

IUPAC Name

2-methyl-3-piperidin-3-ylpyrazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3C2HF3O2/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9;3*3-2(4,5)1(6)7/h5-6,9,11H,2-4,7H2,1H3;3*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZWTYJVFARJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2CCCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)
Reactant of Route 2
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)
Reactant of Route 3
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)
Reactant of Route 4
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)
Reactant of Route 5
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)
Reactant of Route 6
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)

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